molecular formula C7H16N2O B13465614 3-(3-Aminopyrrolidin-1-yl)propan-1-ol CAS No. 1181332-92-2

3-(3-Aminopyrrolidin-1-yl)propan-1-ol

Cat. No.: B13465614
CAS No.: 1181332-92-2
M. Wt: 144.21 g/mol
InChI Key: ATJDMBKNTJQSPU-UHFFFAOYSA-N
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Description

3-(3-Aminopyrrolidin-1-yl)propan-1-ol (CAS 1181332-92-2) is an organic compound featuring both a pyrrolidine ring with a secondary amine and a terminal propanol chain, giving it bifunctional properties with potential as a versatile building block in chemical synthesis . With a molecular formula of C 7 H 16 N 2 O and a molecular weight of 144.21 g/mol, this amino-alcohol is of significant interest in medicinal chemistry research . The structure of this compound suggests its primary research value lies in its use as a chemical intermediate or precursor. The presence of both amine and alcohol functional groups makes it a suitable scaffold for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. Structurally similar 3-alkylpyridine and pyrrolidine derivatives have been investigated for their biological activity, including as antimalarial agents that target heme group formation . Researchers may explore this compound for similar applications or as a key synthon in creating libraries of compounds for high-throughput screening. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1181332-92-2

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(3-aminopyrrolidin-1-yl)propan-1-ol

InChI

InChI=1S/C7H16N2O/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6,8H2

InChI Key

ATJDMBKNTJQSPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CCCO

Origin of Product

United States

Pyrrolidine Derivatives in Organic Chemistry: Structural Relevance

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone scaffold in organic and medicinal chemistry. wikipedia.orgresearchgate.net Its prevalence stems from its presence in a vast array of natural products, most notably the amino acid proline, and alkaloids such as nicotine. wikipedia.org This structural motif is also a key component in numerous synthetic drugs approved for therapeutic use. researchgate.netnih.gov

The significance of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensionality: Unlike flat aromatic rings, the pyrrolidine ring is non-planar and adopts a puckered or "envelope" conformation. This property, known as pseudorotation, allows for a greater exploration of three-dimensional space, which is crucial for the specific interactions between a drug molecule and its biological target. nih.govresearchgate.net

Stereochemistry: The carbon atoms in the pyrrolidine ring can be chiral centers. The specific stereoisomers and the spatial orientation of substituents can lead to vastly different biological profiles, as enantiomers often exhibit distinct binding affinities to proteins and enzymes. nih.govresearchgate.net

Physicochemical Properties: The nitrogen atom confers basicity and nucleophilicity to the scaffold, providing a reactive handle for further functionalization. wikipedia.org Its ability to participate in hydrogen bonding also influences the solubility and pharmacokinetic properties of molecules containing this ring system.

The versatility of the pyrrolidine ring has made it a preferred scaffold in drug design, appearing in a significant number of pharmaceuticals across various therapeutic areas. nih.govrsc.org

Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Moiety

Drug Name Therapeutic Area
Anisomycin Antibiotic
Captopril Antihypertensive
Daridorexant Insomnia Treatment
Asunaprevir Antiviral (Hepatitis C)
Raclopride Antipsychotic

This table provides illustrative examples and is not exhaustive.

The Propan 1 Ol Moiety in Amine Alcohol Architectures

The propan-1-ol group in 3-(3-Aminopyrrolidin-1-yl)propan-1-ol consists of a three-carbon chain terminating in a primary alcohol (-CH₂OH). This functional group plays a critical role in defining the molecule's chemical behavior and potential applications. priyamstudycentre.com

The hydroxyl (-OH) group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This characteristic significantly influences the molecule's intermolecular interactions and its solubility in polar solvents like water. ontosight.ai The propan-1-ol moiety provides a flexible linker that separates the nucleophilic nitrogen of the pyrrolidine (B122466) ring from the hydroxyl group. The length and flexibility of this linker are often crucial in the design of bioactive molecules, as they determine the spatial relationship between different binding groups, allowing for optimal interaction with a receptor or enzyme active site.

Propanol (B110389) and its derivatives are widely used as solvents and as chemical intermediates in the synthesis of a variety of compounds, including amines, esters, and halides. aakash.ac.inresearchgate.net In the context of amine-alcohol architectures, the propanol component serves as a versatile scaffold for building more complex molecules. ontosight.aiontosight.ai

Importance of Chiral Amine Alcohol Scaffolds in Chemical Synthesis

The 3-(3-Aminopyrrolidin-1-yl)propan-1-ol molecule possesses a chiral center at the C-3 position of the pyrrolidine (B122466) ring. This chirality makes it a valuable component of what are known as chiral amine-alcohol scaffolds. Such scaffolds are of paramount importance in modern asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. acs.org

Chiral amines and amino alcohols are extensively used as:

Chiral Catalysts: They can function as organocatalysts to promote a wide range of asymmetric transformations. psu.edu

Chiral Ligands: The nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral complex that catalyzes reactions with high enantioselectivity. This is particularly effective in reactions like asymmetric hydrogenation and transfer hydrogenation. acs.orgacs.org

Chiral Auxiliaries: They can be temporarily attached to a substrate to direct a chemical reaction to occur stereoselectively on one face of the molecule.

The efficacy of chiral amine-alcohols in asymmetric catalysis stems from the defined spatial arrangement of the Lewis basic amine and the coordinating alcohol group. This rigid or semi-rigid structure creates a chiral environment around the catalytic center, enabling the differentiation between the two faces of a prochiral substrate, leading to the formation of one enantiomer in excess. acs.org The synthesis of enantiomerically pure amino alcohols is a key objective in organic synthesis due to their presence in numerous natural products and pharmaceuticals. acs.org

Overview of Research Trajectories for Amine Substituted Propanols and Pyrrolidines

Direct Synthesis Approaches to the Target Compound

Direct synthesis focuses on the functionalization of a pre-existing 3-aminopyrrolidine (B1265635) scaffold. These methods are often versatile and can be adapted to produce a range of related structures.

One of the most straightforward methods for synthesizing the target compound is through the direct alkylation of the pyrrolidine ring nitrogen. This approach typically involves reacting a protected 3-aminopyrrolidine derivative with a suitable three-carbon electrophile.

The amino group at the 3-position is significantly more nucleophilic than the secondary amine within the pyrrolidine ring. To achieve selective alkylation at the ring nitrogen (N-1), the exocyclic amino group is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-3-aminopyrrolidine can then be reacted with a 3-halopropanol, such as 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol, in the presence of a base to yield the N-alkylated product. The final step involves the removal of the Boc protecting group under acidic conditions to furnish this compound.

Table 1: Example Alkylation Reaction Scheme

Step Reactants Reagents & Conditions Product
1. Protection 3-Aminopyrrolidine, Di-tert-butyl dicarbonate (B1257347) Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) tert-butyl (pyrrolidin-3-yl)carbamate
2. Alkylation tert-butyl (pyrrolidin-3-yl)carbamate, 3-Chloropropan-1-ol Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat tert-butyl (1-(3-hydroxypropyl)pyrrolidin-3-yl)carbamate

Reductive amination is a versatile method for forming amine-containing heterocyclic structures like pyrrolidines. wikipedia.orgorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of the 3-aminopyrrolidine core, an intramolecular reductive amination of an acyclic precursor is a viable strategy.

A suitable precursor, such as a protected 4-amino-2-(aminomethyl)butanal, can be induced to cyclize via intramolecular imine formation between the terminal aldehyde and one of the amino groups. The subsequent reduction of the cyclic imine intermediate yields the 3-aminopyrrolidine ring. The choice of protecting groups for the amine functionalities is critical to direct the cyclization process correctly.

An alternative and highly efficient method for introducing the hydroxypropyl chain is through reductive amination. jocpr.com In this approach, 3-aminopyrrolidine (with its exocyclic amine protected) is reacted with 3-hydroxypropanal. The reaction forms a transient iminium ion intermediate, which is then reduced to the final tertiary amine product. youtube.com

This one-pot procedure is often preferred due to its operational simplicity and the mild conditions required. wikipedia.org A key advantage is the use of reducing agents that are selective for the iminium ion over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com These reagents can be included in the initial reaction mixture, allowing the reduction to occur as the imine is formed. youtube.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Key Features
Sodium Cyanoborohydride NaBH₃CN Mild reducing agent; selectively reduces imines in the presence of carbonyls; reaction proceeds well at slightly acidic pH. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild and less toxic alternative to NaBH₃CN; effective for a wide range of substrates.

Synthesis of Chiral Enantiomers of this compound

Many applications, particularly in medicinal chemistry, require enantiomerically pure compounds. chemimpex.com The synthesis of specific enantiomers of this compound is achieved through asymmetric synthesis, which typically employs a chiral starting material or a chiral catalyst.

The most direct route to enantiomerically pure (R)- or (S)-3-(3-aminopyrrolidin-1-yl)propan-1-ol is to begin with the corresponding optically active (R)- or (S)-3-aminopyrrolidine. These chiral building blocks can then be functionalized using the methods described previously, such as direct alkylation or reductive amination, to introduce the hydroxypropyl chain without affecting the stereocenter at the 3-position of the pyrrolidine ring.

A well-established method for synthesizing chiral 3-aminopyrrolidine precursors involves starting from optically active amino acids, such as L-aspartic acid. researchgate.net This approach leverages the inherent chirality of the natural amino acid to establish the desired stereochemistry in the final product.

The synthesis begins with the conversion of L-aspartic acid into N-formyl-L-aspartic anhydride (B1165640). researchgate.net This anhydride then undergoes a series of transformations including acylation and esterification, followed by a crucial reduction and ring-closing sequence. This sequence typically involves the reduction of the carboxylic acid groups and subsequent intramolecular cyclization to form the pyrrolidine ring. For instance, the process can yield (S)-1-benzylpyrrolidin-3-amine, where the benzyl (B1604629) group serves as a protecting group for the ring nitrogen. researchgate.net The final steps involve the debenzylation of the pyrrolidine nitrogen, followed by the introduction of the 3-hydroxypropyl group via reductive amination or alkylation as previously described. This strategy ensures the final product retains the (S)-configuration inherited from the L-aspartic acid starting material.

Table 3: Synthetic Sequence from L-Aspartic Acid

Step Starting Material Key Transformation Intermediate/Product
1 L-Aspartic Acid Condensation with formic acid and acetic anhydride N-Formyl-L-aspartic anhydride
2 N-Formyl-L-aspartic anhydride Acylation, Esterification Diester derivative
3 Diester derivative Reduction (e.g., with KBH₄/H₂SO₄) and ring closure (S)-1-benzylpyrrolidin-3-amine
4 (S)-1-benzylpyrrolidin-3-amine Debenzylation (e.g., Hydrogenolysis) (S)-3-Aminopyrrolidine

Asymmetric Synthesis via Chiral Precursors

Application of Chiral Triflate Esters in Nucleophilic Substitution

The synthesis of enantiomerically enriched cyclic amines often employs chiral triflate esters in nucleophilic substitution reactions. This strategy leverages the excellent leaving group ability of the triflate (trifluoromethanesulfonyl) group to facilitate stereospecific transformations. In the context of synthesizing substituted pyrrolidines, a chiral alcohol can be converted into a triflate ester. Subsequent intramolecular reaction with a nucleophile, such as an azide (B81097), proceeds via an SN2 mechanism. nih.gov

This SN2 pathway is crucial as it results in a predictable inversion of configuration at the carbon center where the substitution occurs. nih.gov For instance, starting with an enantiopure chiral secondary alcohol, the azide moiety can displace the triflate group, leading to the formation of an azido-substituted intermediate with the opposite stereochemistry. This method ensures that the chirality of the starting material directly controls the stereochemistry of the product, with minimal racemization observed even with benzylic alcohols. nih.gov The resulting azide can then be reduced to the desired amine, preserving the newly established stereocenter. This triflate-mediated intramolecular Schmidt reaction provides a powerful tool for accessing specific stereoisomers of alkaloid skeletons and other complex nitrogen-containing heterocycles. nih.gov

Table 1: Stereochemical Outcome of Triflate-Mediated Intramolecular Schmidt Reaction

Starting Material Stereocenter Reaction Mechanism Product Stereocenter Stereochemical Outcome
(S)-Alcohol SN2 (R)-Amine (from azide) Inversion of configuration

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, the resulting product is often a racemic mixture, a 50:50 mixture of both enantiomers. libretexts.org The separation of these enantiomers, a process known as chiral resolution, is essential for obtaining optically active compounds. wikipedia.org Since enantiomers possess identical physical properties, direct separation is challenging. The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orgwikipedia.org

For racemic amines like 3-aminopyrrolidine, this is typically achieved by forming diastereomeric salts with a chiral acid. libretexts.org Enantiomerically pure acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are used as resolving agents. libretexts.orgresearchgate.net The reaction of the racemic amine with the chiral acid produces a mixture of two diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized from the solution. After separation, the pure enantiomeric amine can be recovered by treating the salt with a base. wikipedia.orgresearchgate.net

Enzymatic resolution offers an alternative, highly selective method. Enzymes like lipases can selectively acylate one enantiomer in a racemic mixture. For example, Candida antarctica lipase (B570770) A (CAL-A) and Amano lipases have been successfully used in the kinetic resolution of racemic 3-hydroxy-pyrrolidines and related cyclic aminophosphonates. rsc.org This process yields one enantiomer as the acetylated product and leaves the other enantiomer unreacted, allowing for their separation. rsc.org Transaminases can also be employed for the kinetic resolution of racemic 1-N-protected 3-aminopyrrolidine, providing an efficient route to optically active (R)- or (S)-1-N-protected 3-aminopyrrolidine. researchgate.net

Stereoselective Introduction of Amine and Alcohol Functionalities

Achieving the desired stereochemistry of the final product relies on the stereoselective introduction of key functional groups, namely the amine on the pyrrolidine ring and the alcohol on the side chain. Stereoselective synthesis methods aim to create the desired stereoisomer directly, avoiding the need for resolution. mdpi.com

One powerful approach is the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes to form pyrrolidines. acs.org This method can generate up to four stereogenic centers simultaneously. By using a chiral auxiliary, such as an N-tert-butanesulfinyl group on an azadiene, the cycloaddition can proceed with high diastereoselectivity, inducing a specific absolute configuration in the resulting pyrrolidine ring. acs.org

Another strategy involves starting with a chiral precursor that already contains some of the required stereocenters. For example, trans-4-hydroxy-L-proline, a naturally occurring chiral amino acid, can serve as a starting material. mdpi.comgoogle.com Through a series of reactions including decarboxylation, protection, sulfonylation of the hydroxyl group, and nucleophilic substitution with an azide (which inverts the stereocenter), one can synthesize chiral 3-aminopyrrolidine derivatives. The azide is subsequently reduced to the primary amine. google.com This approach leverages the inherent chirality of the starting material to build the desired stereochemically defined target.

Synthesis of the 3-Aminopyrrolidine Core

The pyrrolidine ring is a fundamental structural motif, and numerous methods have been developed for its construction. nih.gov These methods often involve the formation of the five-membered ring through cyclization of an acyclic precursor.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine skeleton from acyclic compounds can be achieved through various intramolecular cyclization reactions. nih.gov These reactions are designed to form one or more carbon-nitrogen bonds to close the ring. The choice of precursor and reaction conditions determines the substitution pattern and stereochemistry of the resulting pyrrolidine.

SmI₂-Promoted Cyclization of α-Aminoalkyl Radicals

Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent that has found widespread use in organic synthesis, particularly in promoting cyclization reactions. researchgate.net It can be used to generate carbon-centered radicals from appropriate precursors, which then undergo intramolecular cyclization. For instance, SmI₂ can mediate the reductive cyclization of derivatized β-lactams to afford highly functionalized proline (pyrrolidine-2-carboxylic acid) derivatives as single diastereomers. nih.gov While not a direct cyclization of an α-aminoalkyl radical, this process demonstrates the utility of SmI₂ in constructing the pyrrolidine core with high stereocontrol. In other contexts, selective reduction of the N-O bond in hydroxylamine (B1172632) precursors can be achieved using SmI₂, leading to the formation of the pyrrolidine ring. nih.gov

Cyclization of Diamine Precursors

The synthesis of the 3-aminopyrrolidine core can also be accomplished through the cyclization of acyclic diamine precursors. A common strategy involves starting with a compound that contains two nitrogen atoms separated by a four-carbon chain, with appropriate functional groups to facilitate ring closure. For example, (R)-2,5-diaminopentanoic acid can serve as a precursor for the related six-membered ring system, 3-aminopiperidine. google.com A similar strategy can be applied to four-carbon backbone precursors to yield pyrrolidines. The process typically involves converting one of the amino groups and a functional group on the fourth carbon into reactive species that can undergo an intramolecular nucleophilic substitution to form the heterocyclic ring. For example, N-formyl-L-aspartic anhydride can be converted through reduction and ring-closing steps to yield (S)-1-benzylpyrrolidin-3-amine, which is a direct precursor to (S)-3-aminopyrrolidine. researchgate.net

Table 2: Summary of Synthetic Strategies

Section Methodology Key Features
2.2.1.2 Chiral Triflate Esters Stereospecific SN2 reaction, inversion of configuration. nih.gov
2.2.2 Resolution Techniques Separation of enantiomers via diastereomeric salts or enzymes. researchgate.netrsc.org
2.2.3 Stereoselective Introduction Use of chiral auxiliaries or chiral starting materials (e.g., hydroxyproline). acs.orggoogle.com
2.3.1.1 SmI₂-Promoted Cyclization Single-electron reduction, high stereocontrol in ring formation. nih.gov

Structural Modification of Preformed Pyrrolidinone Structures

The synthesis of substituted pyrrolidines, such as the core of this compound, can be efficiently achieved by modifying existing pyrrolidinone or related cyclic precursors. mdpi.comnih.gov This strategy leverages readily available starting materials, often derived from amino acids like proline or aspartic acid, to build the desired molecular framework. mdpi.comresearchgate.net

A key transformation in this approach is the reduction of the amide bond within the pyrrolidinone (a lactam) to an amine. This conversion effectively removes the carbonyl group to yield the saturated pyrrolidine ring. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. mdpi.com For instance, the synthesis of the antipsychotic compound nemonapride (B16739) involves the reduction of a pyrrolidinone intermediate as a crucial step to form the pyrrolidine moiety. acs.org Similarly, chiral pyrrolidine-2-carboxamide (B126068) can be reduced with LiAlH₄ to produce the corresponding pyrrolidin-2-ylmethanamine (B1209507) while preserving its optical purity. mdpi.com

Another route begins with precursors like L-aspartic acid, which can be converted into an N-formyl-L-aspartic anhydride. This intermediate undergoes acylation, esterification, reduction, and cyclization to form a substituted aminopyrrolidine, which is then deprotected to yield the final aminopyrrolidine core. researchgate.net This highlights how natural chiral pools can be used to generate optically pure pyrrolidine derivatives.

Green Chemistry Approaches in Synthesis

In line with modern synthetic practices, green chemistry principles are increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact.

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), offers a promising green alternative to traditional solvent-based synthesis. This technique can reduce or eliminate the need for solvents, potentially leading to higher yields, shorter reaction times, and access to novel chemical reactivity. While specific applications to this compound are not extensively documented, the synthesis of various N-heterocycles using mechanochemical methods is an active area of research, suggesting its potential applicability.

Minimizing or eliminating organic solvents is a cornerstone of green chemistry. Methodologies for synthesizing N-substituted pyrrolidones from levulinic acid have been developed that operate under catalyst- and solvent-free conditions, using a reducing agent like pinacolborane (HBpin). researchgate.net Another approach involves microwave-assisted organic synthesis (MAOS), which can accelerate reactions and often allows for the use of greener solvents like water. nih.gov For example, a one-pot synthesis of various nitrogen-containing heterocycles, including pyrrolidines, has been demonstrated using microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Such methods offer significant advantages by reducing volatile organic compound (VOC) emissions and simplifying product work-up. researchgate.netnih.gov

Purification and Isolation Methodologies in Compound Synthesis

The isolation of a pure final product from a reaction mixture is a critical step in chemical synthesis. For a polar, functionalized molecule like this compound, a combination of chromatographic and non-chromatographic techniques is typically required.

Flash Chromatography is the workhorse for routine purification of organic compounds. teledyneisco.com For polar amines, standard silica (B1680970) gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica, which can lead to poor separation and yield loss. biotage.com To mitigate this, several strategies are used:

Modified Mobile Phases : Adding a small amount of a competing amine, such as triethylamine (B128534) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, improving peak shape and recovery. biotage.com

Alternative Stationary Phases : Using less acidic media like basic alumina (B75360) or amine-functionalized silica can be effective. teledyneisco.combiotage.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is particularly well-suited for very polar, water-soluble compounds. teledynelabs.com It uses a polar stationary phase (like amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of water. The water acts as the strong eluting solvent, providing a different selectivity that can be advantageous for purifying compounds that are poorly retained in reversed-phase chromatography. teledynelabs.combiotage.comlabex.hu

Reversed-Phase (C18) Flash Chromatography : This method is also an option, especially for polar compounds. By adjusting the mobile phase to an alkaline pH (e.g., by adding 0.1% triethylamine), basic amines are deprotonated, increasing their hydrophobicity and retention on the C18 column, which can lead to successful purification. teledyneisco.combiotage.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for final purity analysis or for purifying smaller quantities of material. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode, typically using C18 columns with a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol. hplc.eu

Pre-column Derivatization : For compounds like aminopyrrolidines that may lack a strong UV chromophore, pre-column derivatization can be employed. Reacting the amine with a reagent like di-tert-butyl dicarbonate (Boc anhydride) introduces a UV-active group, facilitating detection and quantification by HPLC. google.com

Chiral HPLC : To separate enantiomers of a chiral pyrrolidine derivative, specialized chiral stationary phases (CSPs) are used. For example, a Chiralcel OD-H column with a mobile phase like n-hexane/ethanol can effectively resolve enantiomers. researchgate.net

Table 1: Overview of Chromatographic Purification Techniques
TechniqueStationary PhaseTypical Mobile PhasePrimary ApplicationReference
Flash Chromatography (Normal Phase)Silica GelHexane/Ethyl Acetate or DCM/Methanol + Amine ModifierBulk purification of reaction mixtures biotage.com
Flash Chromatography (HILIC)Amine- or Diol-bonded SilicaAcetonitrile/Water GradientPurification of very polar, water-soluble compounds teledynelabs.comlabex.hu
Flash Chromatography (Reversed Phase)C18 SilicaWater/Acetonitrile at alkaline pHPurification of polar, ionizable compounds teledyneisco.combiotage.com
Analytical/Preparative HPLC (Reversed Phase)C18 SilicaWater/Acetonitrile with additives (e.g., TFA)High-resolution separation and purity analysis hplc.eu
Chiral HPLCChiral Stationary Phase (e.g., Chiralcel OD-H)Hexane/EthanolSeparation of enantiomers researchgate.net

Crystallization is a powerful technique for the large-scale purification of solid compounds. For amines, which are often liquids or low-melting solids at room temperature, crystallization is typically performed on a suitable salt derivative. univie.ac.at Forming a salt, such as a hydrochloride or hydrobromide, increases the melting point and crystallinity of the compound. mdpi.com

Reactivity of the Pyrrolidine Nitrogen Atom

The nitrogen atom integrated into the five-membered pyrrolidine ring is a tertiary amine. Its reactivity is primarily governed by the availability of its lone pair of electrons.

Nucleophilic Characteristics of the Pyrrolidine Nitrogen

The pyrrolidine ring structure is a saturated five-membered heterocycle. chemicalbook.comwikipedia.org The nitrogen atom in this ring possesses an unshared lone pair of electrons in an sp³ hybridized orbital, which makes it both basic and a good nucleophile. chemicalbook.com As a tertiary amine, its nucleophilicity is influenced by its cyclic structure, which reduces steric hindrance compared to acyclic tertiary amines like triethylamine. This structural feature allows it to readily participate in reactions with various electrophiles. chemicalbook.com The basicity of the pyrrolidine nucleus is a key characteristic, with its conjugate acid having a pKa of 11.27, typical of dialkyl amines. chemicalbook.comwikipedia.org

Reactivity of the Primary Amine Moiety

The exocyclic primary amine (-NH₂) group is a key reactive center, exhibiting strong nucleophilic properties and participating in a wide range of transformations.

Amine Nucleophilicity and Electrophilic Attack

Similar to the pyrrolidine nitrogen, the primary amine's reactivity stems from the lone pair of electrons on its nitrogen atom. As a primary amine, it is generally less sterically hindered than the tertiary amine in the pyrrolidine ring, which can make it the preferred site of attack for bulky electrophiles. It readily reacts with a variety of electrophilic reagents, including alkyl halides, acyl chlorides, and carbonyl compounds. Direct alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products, as the resulting secondary amine is also nucleophilic. msu.edu Therefore, selective mono-alkylation often requires specific strategies, such as reductive amination or the use of protecting groups. organic-chemistry.orgresearchgate.net

Formation of Amides, Ureas, and Imine Intermediates

The primary amine functionality is a versatile handle for constructing larger, more complex molecules through the formation of various nitrogen-containing linkages.

Amide Formation: The reaction of the primary amine with a carboxylic acid or its activated derivative is one of the most fundamental transformations in organic synthesis. mdpi.com Direct reaction with a carboxylic acid is generally unfavorable due to acid-base neutralization. A more common approach is to use an activated carboxylic acid, such as an acyl chloride or anhydride, which reacts readily with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the acid byproduct (e.g., HCl). fishersci.co.uk Alternatively, modern coupling reagents are widely used to facilitate amide bond formation directly from carboxylic acids under mild conditions. fishersci.co.ukrsc.org These reagents activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. fishersci.co.uk

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent Name Abbreviation Description
Dicyclohexylcarbodiimide DCC A classic carbodiimide (B86325) reagent that forms a reactive O-acylisourea intermediate. fishersci.co.uk
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC A water-soluble carbodiimide, simplifying product purification. fishersci.co.uk
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP A phosphonium-based coupling reagent.
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) HATU A uronium-based reagent known for high efficiency and low rates of racemization. fishersci.co.uk

Urea Formation: Substituted ureas can be synthesized from the primary amine. A common method involves reaction with an isocyanate (R-N=C=O). The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate to yield a 1,3-disubstituted urea. chemicalbook.com Another versatile method uses reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which first reacts with the amine to form an imidazole-carbamate intermediate. This activated intermediate can then react with a second amine to produce a symmetrical or unsymmetrical urea. nih.gov

Imine Formation: Primary amines undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). redalyc.org The formation of imines is a reversible process that is typically catalyzed by acid. masterorganicchemistry.com To drive the reaction to completion, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov The resulting imine can be a stable final product or a reactive intermediate that can be hydrolyzed back to the amine and carbonyl compound or reduced to a secondary amine. masterorganicchemistry.com

Reactivity of the Primary Alcohol Functionality

The terminal primary alcohol (-CH₂OH) group on the propanol (B110389) side chain provides a third reactive site, enabling a range of classic alcohol transformations. The reactivity order of alcohols is generally 3° > 2° > 1° for reactions involving carbocation intermediates, while the reverse is often true for sterically sensitive reactions. libretexts.org

Key reactions involving the primary alcohol include:

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) will typically stop at the aldehyde stage. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, will oxidize the primary alcohol all the way to a carboxylic acid.

Esterification: The alcohol can react with a carboxylic acid in the presence of an acid catalyst to form an ester in a reversible process known as Fischer esterification. For a more efficient and irreversible reaction, the alcohol can be treated with more reactive acylating agents like acyl chlorides or acid anhydrides, usually in the presence of a base such as pyridine.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group (water) by protonation with a strong acid. libretexts.org Subsequent attack by a halide ion in an SN2 reaction yields an alkyl halide. libretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively, under milder conditions.

Table 3: Summary of Transformations for the Primary Alcohol Functionality

Transformation Reagent(s) Product Functional Group
Oxidation (mild) Pyridinium Chlorochromate (PCC) Aldehyde
Oxidation (strong) Potassium Permanganate (KMnO₄) Carboxylic Acid
Esterification Carboxylic Acid, H⁺ catalyst Ester
Esterification Acyl Chloride, Pyridine Ester
Halogenation Thionyl Chloride (SOCl₂) Alkyl Chloride
Halogenation Phosphorus Tribromide (PBr₃) Alkyl Bromide
Halogenation Hydrobromic Acid (HBr) Alkyl Bromide

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety of this compound can undergo oxidation to yield the corresponding aldehyde, 3-(3-aminopyrrolidin-1-yl)propanal, and further to the carboxylic acid, 3-(3-aminopyrrolidin-1-yl)propanoic acid. The outcome of the oxidation is largely dependent on the choice of oxidizing agent and the reaction conditions.

The presence of amino groups in the molecule can have a notable effect on the catalytic performance during oxidation. Studies on the oxidation of other amino alcohols have shown that the amino group can influence the durability of the catalyst. nih.govresearchgate.netmdpi.com For instance, in the gold-catalyzed oxidation of amino alcohols, the presence of an amino group was found to decrease the catalyst's durability. nih.govresearchgate.netmdpi.com

The oxidation of a related compound, 3-aminopropan-1-ol, by diperiodatoargentate(III) (DPA) has been studied, revealing a multi-step kinetic process that involves the formation of a silver(III)-substrate complex prior to the redox reaction. rsc.org While specific studies on the oxidation of this compound are not prevalent in the reviewed literature, the general principles of primary alcohol oxidation can be applied.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used for the selective conversion of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. For the complete oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are generally employed under more vigorous conditions. A kinetic study on the oxidation of propane-1,3-diol by potassium permanganate indicated a first-order dependence on both the diol and the oxidizing agent. ajchem-a.comajchem-a.com The product identified in this study was 3-hydroxy-propanal. ajchem-a.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily participate in esterification and etherification reactions to form the corresponding esters and ethers.

Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides yields esters. The direct esterification with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid. nih.govwikipedia.org This reaction is reversible, and the equilibrium can be shifted towards the product by removing water. nih.govwikipedia.org The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature. nih.gov

A more facile method for esterification involves the use of more reactive acylating agents like acid chlorides or anhydrides. libretexts.orgchemguide.co.uk These reactions are generally faster and not reversible. The reaction of an alcohol with an acid chloride is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org Kinetic studies on the esterification of hexanoic acid with various N,N-dialkylamino alcohols have suggested that the amino group can activate the carboxylic acid through hydrogen bonding, influencing the reaction rate. researchgate.net

Etherification: The Williamson ether synthesis is a common method for the preparation of ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other good leaving group from an alkylating agent in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For this compound, treatment with a strong base such as sodium hydride would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide would yield the desired ether. The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Intramolecular Cyclization and Ring-Closing Reactions

The structure of this compound, containing both nucleophilic amino groups and a hydroxyl group separated by a flexible propyl chain, is conducive to intramolecular cyclization reactions, potentially leading to the formation of bicyclic heterocyclic systems. Such reactions are often promoted by converting the terminal hydroxyl group into a good leaving group.

For instance, treatment of the alcohol with an agent like thionyl chloride or a sulfonyl chloride would convert the hydroxyl into a leaving group. The intramolecular nucleophilic attack by either the secondary or tertiary amine of the pyrrolidine ring could then lead to the formation of a new ring system. The regioselectivity of this cyclization would depend on the relative nucleophilicity and steric accessibility of the two nitrogen atoms.

While specific literature on the intramolecular cyclization of this compound is scarce, related intramolecular nucleophilic substitutions of alcohols have been achieved using Brønsted acid catalysis, yielding five-membered heterocyclic products with a high degree of chirality transfer. acs.org Base-promoted intramolecular additions have also been utilized to construct aza[3.1.0]bicyclic systems. nih.gov Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of related systems have been reported to form bicyclic structures. nih.gov The formation of various heterocyclic structures through intramolecular cyclization reactions of amides has also been investigated. rsc.org

Reaction Conditions and Catalytic Influence on Transformations

The course and efficiency of the chemical transformations of this compound are highly dependent on the reaction conditions, including pH, solvent, and the presence of catalysts.

Effect of pH and Solvent Systems

Effect of pH: The pH of the reaction medium is a critical parameter due to the presence of the basic amino groups. At low pH, the amino groups will be protonated, forming ammonium (B1175870) salts. libretexts.org This protonation can inhibit their nucleophilicity and their ability to coordinate with catalysts. Conversely, at high pH, the amino groups are in their free base form and are more nucleophilic. In the context of oxidation, the pH can influence the redox potential of the system and the stability of the reactants and products. libretexts.org For esterification reactions catalyzed by acid, the pH must be low enough to protonate the carboxylic acid and activate it towards nucleophilic attack, but not so low as to completely protonate the alcohol's hydroxyl group or the nucleophilic amine.

Solvent Systems: The choice of solvent can significantly impact the reaction rates and outcomes. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective for SN2 reactions, such as in the Williamson ether synthesis. The esterification of amino acids has been studied in various solvents, and the solvent can influence the reaction equilibrium. researchgate.net For oxidation reactions, the solvent must be inert to the oxidizing agent. Chlorinated solvents are often used with chromium-based oxidants.

Role of Lewis and Brønsted Acid/Base Catalysis

Lewis Acid Catalysis: Lewis acids can play a significant role in activating the functional groups of this compound. A Lewis acid can coordinate to the oxygen atom of the hydroxyl group, making it a better leaving group for substitution or elimination reactions. Similarly, coordination to a carbonyl group in an esterification reaction can enhance its electrophilicity. In the context of reactions involving amino alcohols, Lewis acid catalysis has been employed to steer reaction pathways, for example, in the synthesis of functionalized vicinal amino alcohols and pyrroles from tertiary enamides. rsc.org Dual Lewis acid/amine catalysis has also been utilized in enantioselective reactions. nih.gov

Brønsted Acid/Base Catalysis: Brønsted acids are crucial for catalyzing reactions such as Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. nih.govacs.org Brønsted acids can also protonate the hydroxyl group of the alcohol, facilitating its departure as a water molecule in dehydration or substitution reactions. acs.orgresearchgate.net Brønsted acid catalysis has been effectively used in the intramolecular nucleophilic substitution of alcohols. acs.org

Brønsted bases are important for deprotonating the alcohol to form the more nucleophilic alkoxide for reactions like the Williamson ether synthesis. The choice of base and its strength is critical to ensure complete deprotonation without promoting side reactions.

N-Protection and Deprotection Strategies for Selective Functionalization

Given the higher nucleophilicity of the primary amine compared to the hydroxyl group, the first step in many synthetic routes involving this compound is the protection of this amine. This prevents unwanted side reactions and allows for the selective functionalization of other parts of the molecule.

The most common and effective protecting group for the primary amine is the tert-butoxycarbonyl (Boc) group. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This method is highly chemoselective for the primary amine, leaving the hydroxyl group and the less reactive tertiary amine of the pyrrolidine ring untouched. organic-chemistry.org The resulting N-Boc protected intermediate is stable under a wide range of reaction conditions, yet the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the primary amine. organic-chemistry.org

This protection strategy is fundamental for subsequent modifications, particularly those targeting the hydroxyl group. Commercially available chiral precursors, such as (3R)-3-Amino-1-(tert-butoxycarbonyl)pyrrolidine and its (3S)-enantiomer, are often used to synthesize enantiomerically pure versions of the target compound, ensuring that the crucial stereochemistry is set from the beginning of the synthetic sequence. apolloscientific.co.ukapolloscientific.co.uk

Table 1: Common N-Protection Strategies and Conditions

Protecting GroupReagentTypical ConditionsDeprotection Conditions
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., NEt₃, NaOH), Solvent (e.g., CH₂Cl₂, H₂O)Strong Acid (e.g., TFA, HCl)
Carbobenzyloxy (Cbz)Benzyl chloroformateBase (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)Catalytic Hydrogenation (e.g., H₂, Pd/C)

Selective Functionalization at the Hydroxyl Group

Once the primary amine is protected, the hydroxyl group becomes the primary site for electrophilic attack. A variety of functional groups can be introduced at this position, including esters, ethers, and carbamates, to modulate the compound's physicochemical properties such as lipophilicity and solubility.

A powerful strategy for achieving selective O-acylation in the presence of unprotected amines involves performing the reaction under strongly acidic conditions. nih.gov In a medium such as trifluoroacetic acid or methanesulfonic acid, the amine groups are protonated to form non-nucleophilic ammonium salts. nih.gov This deactivation allows an acyl halide or anhydride to react exclusively with the neutral, nucleophilic hydroxyl group. nih.gov This method is particularly efficient for creating ester derivatives, which can act as prodrugs or serve to introduce new functionalities.

Common reactions at the hydroxyl group include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides.

Etherification: Williamson ether synthesis using an alkyl halide and a strong base.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters, which can act as good leaving groups for subsequent nucleophilic substitution reactions.

Introduction of Diverse Chemical Tags and Moieties

The aminopyrrolidine scaffold is frequently used to introduce chemical tags for analytical or biological purposes. These tags can include fluorophores, biotin (B1667282) labels for affinity purification, or moieties for click chemistry.

A notable example is the derivatization of the aminopyrrolidine core to create fluorescent labeling reagents. nih.gov For instance, chiral aminopyrrolidines have been converted into complex molecules like 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS). nih.gov This reagent contains a highly fluorescent benzoxadiazole (DBD) group and an isothiocyanate (NCS) functional group. The isothiocyanate can react with primary or secondary amines on target biomolecules, effectively tagging them with a fluorescent probe for sensitive detection in various analytical methods, such as high-performance liquid chromatography (HPLC). nih.gov This demonstrates how the 3-aminopyrrolidine structure can be elaborated to produce sophisticated chemical tools.

Synthesis of Polyfunctional Derivatives

Building upon the this compound core, a wide array of polyfunctional derivatives can be synthesized, often with the goal of developing therapeutic agents. By combining protection strategies and selective functionalization, complex molecules with multiple functional groups and stereocenters can be assembled.

Research into chemokine receptor antagonists has led to the synthesis of novel 3-aminopyrrolidine derivatives incorporating additional heteroatomic ring systems. nih.gov In these studies, the core aminopyrrolidine is coupled with various moieties, such as piperidine (B6355638) and piperazine (B1678402) rings, to create compounds that can interact with specific biological targets. nih.gov This modular approach allows for the generation of a library of related compounds, enabling systematic structure-activity relationship (SAR) studies to identify molecules with high potency and selectivity for targets like the human chemokine receptor 2 (CCR2). nih.gov

Stereoselective Derivatization of Chiral Enantiomers

The pyrrolidine ring in this compound contains a stereocenter at the C3 position. The absolute stereochemistry at this position is often critical for biological activity. Numerous studies on quinolone antibiotics and other therapeutic agents have shown that one enantiomer can be significantly more active than the other. researchgate.net For example, the S-(+) enantiomer of certain aminopyrrolidinyl-substituted antibacterial agents has been found to be much more potent than the R-(-) enantiomer. researchgate.net

Therefore, stereoselective derivatization is paramount. Synthetic strategies typically begin with an enantiomerically pure starting material, such as (R)- or (S)-3-aminopyrrolidine, which is then elaborated into the desired this compound scaffold. Subsequent derivatization reactions are designed to proceed without racemization of the existing stereocenter. This ensures that the final product is obtained as a single, biologically active enantiomer. The development of asymmetric syntheses and the use of chiral precursors are cornerstones of creating effective and selective drugs based on this scaffold. researchgate.netnih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Chemistry

As a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is the selective production of a single enantiomer of a chiral molecule. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecular structure, are fundamental to this field. enamine.net Substituted chiral pyrrolidines are among the most prevalent heterocyclic motifs in biologically active compounds and serve as critical building blocks in organic synthesis. nih.govunibo.it The 3-aminopyrrolidine (B1265635) scaffold, as present in 3-(3-Aminopyrrolidin-1-yl)propan-1-ol, provides a rigid and stereochemically defined core that can be elaborated into more complex molecular architectures.

Key Structural Features for Asymmetric Synthesis
FeatureDescriptionPotential Role in Synthesis
Chiral CenterStereocenter at the C3 position of the pyrrolidine (B122466) ring.Directs the stereochemical outcome of subsequent reactions, inducing chirality in the final product.
Primary Amine (-NH2)A nucleophilic and basic functional group.Site for acylation, alkylation, and imine formation to build complex side chains or new ring systems.
Tertiary Amine (-N<)Part of the pyrrolidine ring.Can act as a base or a coordinating site; can be quaternized to modify solubility or reactivity.
Primary Alcohol (-OH)A nucleophilic functional group at the end of a flexible propanol (B110389) chain.Can be oxidized, converted to a leaving group, or used in ester/ether formation to link to other molecular fragments.

The synthesis of complex heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The multiple functional groups on this compound allow it to serve as a versatile starting material for constructing intricate ring systems. For example, the primary amine and the distal hydroxyl group can participate in intramolecular cyclization reactions to form larger, fused heterocyclic structures, such as diazepanes or other medium-sized rings, depending on the reaction conditions and reagents used. Furthermore, the aminopyrrolidine unit can be a key component in multicomponent reactions, where several starting materials combine in a single step to create complex molecules, offering an efficient pathway to diverse chemical libraries. mdpi.com

Non-proteinogenic amino acids are crucial in peptide design and the development of pharmaceuticals. The chiral pool, which utilizes readily available chiral molecules like amino acids, is a highly attractive approach for the asymmetric synthesis of complex natural products and their analogs. mdpi.com this compound can be used to synthesize constrained or structurally unique amino acid derivatives. The primary amine can be protected and the hydroxyl group oxidized to a carboxylic acid, yielding a chiral β- or γ-amino acid derivative where the pyrrolidine ring acts as a constrained side chain. Such derivatives are of interest for creating peptidomimetics with defined secondary structures and improved biological stability. The synthesis of chiral amino acid-derived nitrones and their subsequent cycloaddition reactions is another pathway to novel amino acid structures. researchgate.net

As a Ligand in Catalysis

In catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand are critical as they influence the catalyst's reactivity, stability, and selectivity. The nitrogen and oxygen atoms in this compound are effective Lewis bases, making the molecule an excellent candidate for use as a ligand in metal-catalyzed reactions. chiba-u.jp

The presence of a stereocenter makes this compound particularly valuable for designing chiral ligands used in asymmetric catalysis. By coordinating to a metal center, the chiral ligand creates a chiral environment that can favor the formation of one enantiomer of the product over the other. This molecule can act as a bidentate ligand (coordinating through its two nitrogen atoms) or a tridentate ligand (coordinating through both nitrogens and the oxygen atom). The structure can be further modified, for example, by attaching phosphine (B1218219) groups to the primary amine, to create highly effective ligands for a range of metal catalysts. nih.gov

Chiral ligands derived from aminopyrrolidine scaffolds are employed in a variety of transition metal-catalyzed reactions, including hydrogenation, C-C bond formation, and oxidation. In recent years, visible-light photocatalysis has emerged as a powerful tool in organic synthesis, and transition metal complexes are often used as photocatalysts. chiba-u.jp The ligand plays a crucial role in these systems by modulating the electronic properties and excited-state reactivity of the metal center. Ligands derived from this compound could be used to develop novel chiral photocatalysts, enabling enantioselective reactions driven by light. For instance, novel ligands have been shown to allow platinum complexes to catalyze reactions under visible light, an application that was not possible with previously known ligands. chiba-u.jp

Potential Catalytic Applications
Catalysis TypePotential Role of the CompoundExample Reactions
Asymmetric HydrogenationAs a chiral ligand for Rhodium or Ruthenium catalysts.Enantioselective reduction of ketones and olefins.
Asymmetric C-C CouplingAs a chiral ligand for Palladium or Nickel catalysts.Suzuki, Heck, and Negishi cross-coupling reactions.
Asymmetric PhotocatalysisAs a chiral ligand for Iridium or Copper photocatalysts.Enantioselective radical additions and cycloadditions.

Role in the Formation of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of organic molecules (e.g., flexibility, functionality) with those of inorganic materials (e.g., rigidity, thermal stability) at the molecular scale. nih.gov These materials have applications in fields ranging from optics and electronics to catalysis and coatings.

The structure of this compound is well-suited for its use as a molecular linker in the creation of such hybrid materials.

The hydroxyl group can form strong covalent bonds (e.g., Si-O-C) with inorganic networks, such as silica (B1680970) or titania, through condensation reactions with inorganic precursors like tetraethoxysilane (TEOS) in a sol-gel process.

The aminopyrrolidine moiety serves as the organic component, imparting functionality and influencing the material's properties. The amine groups can be used to chelate metal ions, catalyze reactions within the material's pores, or be functionalized further to tune surface properties.

This dual functionality allows the molecule to act as a bridge, covalently linking an inorganic framework to an organic functional unit, which is a key strategy in the rational design of advanced hybrid materials. researchgate.net

Application as a Reducing Reagent Component

In the realm of organic synthesis, the application of this compound as a component of a reducing reagent system is conceivable, primarily due to the presence of the amino and alcohol functionalities. Although direct evidence of its use as a standalone reducing agent is not prevalent in scientific literature, its structural attributes allow for its participation in various reduction methodologies.

The hydroxyl group can be deprotonated to form an alkoxide, which can act as a hydride donor in the presence of a suitable metal catalyst. For instance, in transfer hydrogenation reactions, alcohols can serve as the hydrogen source. The amino groups within the molecule can coordinate with metal centers, potentially modulating the reactivity and selectivity of a metal-based reducing agent. This chelation effect could be advantageous in asymmetric reductions if a chiral form of the molecule is employed.

Furthermore, the primary amine could be utilized in the formation of borane (B79455) complexes, such as those derived from borane-dimethyl sulfide (B99878) or other borane sources. Amine-borane complexes are well-established reducing agents with varying degrees of reactivity and selectivity. The bifunctional nature of this compound could lead to the formation of unique borane complexes with tailored steric and electronic properties, influencing the outcome of reductions of carbonyl compounds and other functional groups.

Utility in Polymer Chemistry and Material Science (e.g., as a monomer or cross-linker)

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a prime candidate for use as a monomer in step-growth polymerization. These two reactive sites can participate in the formation of various polymer linkages, including amides, esters, and urethanes.

For example, the primary amine can react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group can react with the same to produce polyesters. More significantly, the combination of the amine and alcohol functionalities allows for the synthesis of polyurethanes through reaction with diisocyanates. The resulting polymers would incorporate the pyrrolidine ring into the polymer backbone, which could impart specific properties such as altered solubility, thermal stability, and mechanical strength.

The presence of two distinct reactive functional groups also suggests its potential as a cross-linking agent. In polymer systems containing reactive groups such as carboxylic acids, isocyanates, or epoxides, this compound can form bridges between polymer chains. This cross-linking would lead to the formation of a three-dimensional network structure, enhancing the rigidity, solvent resistance, and thermal stability of the material. The pyrrolidine moiety would act as a structural unit within the cross-linked network.

Table 1: Potential Polymerization Reactions Involving this compound

Co-monomer Type Resulting Polymer Linkage Formed
Diisocyanate Polyurethane Urethane
Dicarboxylic Acid Polyamide-ester Amide and Ester

Use in Analytical Chemistry (e.g., for chromatography)

In analytical chemistry, particularly in the field of chromatography, molecules with specific functional groups are often employed as derivatizing agents or as components of the stationary or mobile phase to achieve desired separations. While there are no widespread, documented uses of this compound in routine analytical methods, its chemical structure suggests potential applications.

The primary amine functionality allows it to be used as a derivatizing agent to enhance the detectability of analytes in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For instance, it can react with compounds that are otherwise difficult to detect, introducing a chromophore or a fluorophore if the derivatizing agent is appropriately tagged. More commonly, the amine group can react with analytes to increase their volatility for GC analysis or to improve their ionization efficiency in mass spectrometry.

Amino alcohols, in general, are utilized in chiral separations. If this compound were available in an enantiomerically pure form, it could potentially be used as a chiral selector, either bonded to a stationary phase or as a chiral additive in the mobile phase for the separation of racemic mixtures. The presence of multiple potential interaction sites—the amino groups and the hydroxyl group—could allow for effective discrimination between enantiomers of an analyte through the formation of transient diastereomeric complexes. The general utility of amino alcohols in HPLC is well-established for the separation of enantiomers, often after derivatization to introduce a detectable moiety. researchgate.netshachemlin.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic arrangement in 3-(3-Aminopyrrolidin-1-yl)propan-1-ol.

¹H NMR and ¹³C NMR for Core Structure Determination

The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The integration of the signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum, often recorded with proton decoupling, would show a single peak for each unique carbon atom in the molecule. The chemical shift of each carbon signal provides information about its electronic environment (e.g., attachment to nitrogen or oxygen).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H on -OHVariable (broad singlet)bs-
H on -NH₂Variable (broad singlet)bs-
-CH₂-OH~3.6t~6.0
Pyrrolidine (B122466) H adjacent to N~2.5 - 2.8m-
Propanol (B110389) -CH₂- adjacent to N~2.5t~7.0
Pyrrolidine CH-NH₂~3.0m-
Pyrrolidine -CH₂-~1.6 - 2.0m-
Propanol -CH₂-~1.7quintet~6.5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂-OH~60
Pyrrolidine C adjacent to N~50 - 55
Propanol -CH₂- adjacent to N~50
Pyrrolidine CH-NH₂~50
Pyrrolidine -CH₂-~30
Propanol -CH₂-~30

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to each other. For instance, cross-peaks would be expected between the protons of the propanol chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms. This would definitively assign each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC correlation between the protons of the propanol's N-CH₂ group and the carbons of the pyrrolidine ring would confirm the attachment of the propanol chain to the pyrrolidine nitrogen.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, would provide direct information about the nitrogen environments. Two distinct signals would be expected for this compound, corresponding to the tertiary amine in the pyrrolidine ring and the primary amine group. The chemical shifts would be indicative of the hybridization and chemical environment of each nitrogen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. This would confirm the molecular formula as C₇H₁₆N₂O.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 145.13.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for N-alkylated aminopyrrolidines often involve cleavage of the C-C bonds adjacent to the nitrogen atoms.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Possible Neutral Loss
145.13128.10NH₃
145.13114.11CH₂OH
145.1386.09C₃H₇NO
145.1370.08C₄H₉NO

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, secondary amine (within the pyrrolidine ring), hydroxyl group, and aliphatic carbon-hydrogen bonds.

The spectrum can be analyzed by considering the distinct vibrational modes of each functional group. The O-H stretching vibration of the primary alcohol typically appears as a broad and strong absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The N-H stretching of the primary amine is expected to produce two medium-intensity bands in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The C-N stretching vibrations for both the aliphatic amine and the pyrrolidine ring are anticipated to appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Furthermore, the C-O stretching vibration of the primary alcohol will likely be observed as a strong band around 1050-1150 cm⁻¹. The aliphatic C-H stretching vibrations from the propyl and pyrrolidine moieties are expected in the 2850-2960 cm⁻¹ region. The N-H bending vibration of the primary amine may also be visible around 1590-1650 cm⁻¹.

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretching 3200-3600 Strong, Broad
Primary Amine (N-H) Stretching 3300-3500 Medium (two bands)
Primary Amine (N-H) Bending 1590-1650 Medium
Aliphatic C-H Stretching 2850-2960 Medium to Strong
C-O Stretching 1050-1150 Strong

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing

The crystal structure would elucidate the network of intermolecular interactions that stabilize the crystal lattice. Given the presence of a primary amine and a hydroxyl group, it is highly probable that the crystal packing is dominated by a network of hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the primary amine can act as a hydrogen bond donor. The nitrogen atom of the pyrrolidine ring can also serve as a hydrogen bond acceptor. These interactions would dictate how the individual molecules arrange themselves in the crystal, influencing physical properties such as melting point and solubility. The analysis would detail the geometry and distances of these hydrogen bonds, as well as any weaker van der Waals interactions.

Elemental Analysis (EA) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₇H₁₆N₂O, elemental analysis would be employed to experimentally verify the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The oxygen (O) content is typically determined by difference. The experimentally determined percentages should closely match the theoretically calculated values to confirm the empirical formula and purity of the compound.

Theoretical Elemental Composition of this compound (C₇H₁₆N₂O)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 7 84.07 58.30
Hydrogen H 1.008 16 16.128 11.19
Nitrogen N 14.01 2 28.02 19.44
Oxygen O 16.00 1 16.00 11.10

| Total | | | | 144.22 | 100.00 |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity (if applicable)

The 3-aminopyrrolidine (B1265635) moiety in this compound contains a chiral center at the carbon atom bearing the amino group. Therefore, this compound can exist as a pair of enantiomers, (R)-3-(3-Aminopyrrolidin-1-yl)propan-1-ol and (S)-3-(3-Aminopyrrolidin-1-yl)propan-1-ol. If the compound is synthesized or resolved into its individual enantiomers, chiroptical spectroscopy becomes essential for characterizing its stereochemical purity.

Optical Rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. The two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. A racemic mixture (equal amounts of both enantiomers) will exhibit no optical rotation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb the two types of polarized light differently, resulting in a CD spectrum. This technique is particularly useful for studying the conformation of chiral molecules in solution.

While specific chiroptical data for the enantiomers of this compound are not reported in the reviewed literature, these techniques would be the standard methods for determining the enantiomeric excess and confirming the absolute configuration of a stereochemically pure sample.

Computational and Theoretical Studies

Molecular Geometry Optimization and Energy Minimization

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible potential energy. For 3-(3-Aminopyrrolidin-1-yl)propan-1-ol, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. This optimized geometry represents the molecule's most probable structure in a vacuum at absolute zero.

Techniques such as Density Functional Theory (DFT) are employed to perform these calculations, providing a detailed picture of bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. The resulting data is fundamental for all further computational analysis.

Table 1: Predicted Bond Lengths and Angles for Optimized this compound

Parameter Atom Pair/Triplet Predicted Value
Bond Length C-C (pyrrolidine ring) ~1.54 Å
C-N (pyrrolidine ring) ~1.47 Å
C-N (side chain) ~1.46 Å
C-C (propanol chain) ~1.53 Å
C-O (propanol chain) ~1.43 Å
Bond Angle C-N-C (pyrrolidine ring) ~109.5°
N-C-C (side chain) ~112.0°
C-C-O (propanol chain) ~109.0°

Note: These are typical values and the precise figures would be determined by the specific computational method and basis set used.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be achieved by rotation around single bonds. The propanol (B110389) side chain and the puckering of the pyrrolidine (B122466) ring in this compound allow for numerous possible conformations.

By systematically rotating key dihedral angles and calculating the energy of each resulting structure, a potential energy surface (PES) can be mapped. mdpi.com This map reveals the low-energy, stable conformers and the energy barriers that separate them. Such analysis is crucial for understanding the molecule's flexibility and which shapes it is most likely to adopt under different conditions. semanticscholar.org For this molecule, key rotations would be around the C-N and C-C bonds of the propanol side chain.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic properties of the molecule, which govern its reactivity and spectroscopic behavior.

Electronic structure analysis examines the distribution of electrons within the molecule. Methods like Natural Bond Orbital (NBO) analysis can be used to study orbital interactions and charge distribution. nih.gov This reveals the location of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen atoms of the amino and pyrrolidine groups and the oxygen atom of the hydroxyl group are expected to be key nucleophilic centers.

Frontier Molecular Orbital (FMO) theory, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also applied. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov

Table 2: Illustrative Electronic Properties of this compound

Property Description Predicted Characteristic
HOMO Highest energy electron-containing orbital; indicates sites prone to electrophilic attack. Localized primarily on the nitrogen and oxygen atoms.
LUMO Lowest energy empty orbital; indicates sites prone to nucleophilic attack. Distributed across the carbon skeleton.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. A larger gap suggests higher kinetic stability.

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to visualize electrophilic and nucleophilic regions. | Negative potential (red) around N and O atoms; positive potential (blue) around amine and hydroxyl hydrogens. |

Quantum chemistry can accurately predict spectroscopic data, which is invaluable for identifying and characterizing the compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular geometry. Comparing predicted spectra with experimental results can confirm the structure of the synthesized compound.

IR Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational methods can calculate these vibrational modes and their corresponding frequencies and intensities. This allows for the assignment of specific peaks in an experimental IR spectrum to particular functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and C-N and C-O stretching vibrations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.comnih.gov This technique provides a view of the molecule's dynamic behavior, including its interactions with its environment, such as a solvent. frontiersin.org

MD simulations are particularly useful for studying how this compound behaves in a solution, typically water. By simulating the molecule surrounded by a large number of solvent molecules, researchers can observe how it moves, changes conformation, and forms hydrogen bonds with the solvent.

These simulations can also investigate the potential for aggregation, where multiple molecules of the compound might interact and cluster together. researchgate.net By analyzing the trajectories of the molecules over the course of the simulation, properties like the radial distribution function can be calculated to understand how solvent molecules are structured around the solute and to identify any solute-solute clustering. researchgate.net

Ligand-Substrate or Ligand-Metal Interaction Modeling

At present, there is a notable absence of specific computational studies in publicly accessible scientific literature that model the ligand-substrate or ligand-metal interactions of this compound. This indicates a significant gap in the understanding of how this particular molecule coordinates with metal ions or interacts with biological substrates.

However, the structural features of this compound—namely the presence of a primary amine, a tertiary amine within the pyrrolidine ring, and a hydroxyl group—suggest that it would be a versatile ligand for a variety of metal ions. Computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations would be invaluable in predicting the coordination chemistry of this compound.

Table 1: Potential Coordination Sites and Predicted Interaction Types

Functional GroupPotential Coordination SitePredicted Interaction Type
Primary Amine (-NH₂)Nitrogen lone pairσ-donation to metal center
Pyrrolidine NitrogenNitrogen lone pairσ-donation to metal center
Hydroxyl Group (-OH)Oxygen lone pairsσ-donation to metal center, potential for deprotonation to form an alkoxide ligand

Future computational modeling could explore the stability constants of complexes formed with various transition metals, the preferred coordination geometries, and the electronic structure of these complexes. Such studies are crucial for applications in catalysis, materials science, and medicinal chemistry.

Mechanistic Studies of Chemical Transformations

Detailed mechanistic studies, elucidated through computational methods, are essential for understanding and optimizing chemical reactions. For this compound, there are currently no specific published computational studies detailing the mechanisms of its chemical transformations.

Theoretical investigations could be employed to explore various reaction pathways, identify transition states, and calculate activation energies for reactions involving this compound. For instance, the synthesis of this compound itself could be a subject of mechanistic inquiry to improve yield and selectivity. Furthermore, its potential transformations, such as N-alkylation, acylation, or oxidation, could be modeled to predict reaction outcomes and identify potential side products.

Table 2: Potential Chemical Transformations for Mechanistic Study

Reaction TypePotential Reacting Site(s)Information to be Gained from Mechanistic Studies
N-AlkylationPrimary and Tertiary AminesRegioselectivity, reaction barriers, kinetic vs. thermodynamic control
AcylationPrimary Amine, Hydroxyl GroupSelectivity, catalyst effects, transition state geometries
OxidationHydroxyl Group, Pyrrolidine RingProduct distribution, reaction intermediates, role of oxidant
Ring-Opening ReactionsPyrrolidine RingReaction pathways under various conditions (e.g., pH, temperature)

Prediction of Reactivity and Selectivity

The prediction of a molecule's reactivity and selectivity is a cornerstone of modern computational chemistry. While no specific predictive studies for this compound have been reported, various computational tools can be applied to forecast its chemical behavior.

Methods such as the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's nucleophilic and electrophilic sites. The calculated electrostatic potential surface can further map out regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, though not yet developed for this specific compound, could be constructed if a dataset of related molecules with known properties were available. These models could predict various attributes, including biological activity, toxicity, and physicochemical properties.

Table 3: Predicted Reactivity and Selectivity Based on Functional Groups

Functional GroupPredicted ReactivityPredicted Selectivity
Primary AmineNucleophilicLikely to be the most reactive nucleophilic site due to lower steric hindrance compared to the tertiary amine.
Tertiary AmineNucleophilic, BasicLess nucleophilic than the primary amine due to steric hindrance, but will contribute to the overall basicity of the molecule.
Hydroxyl GroupNucleophilic, Weakly AcidicCan act as a nucleophile or be deprotonated under basic conditions.

Future Research Directions in Chemical Science for 3 3 Aminopyrrolidin 1 Yl Propan 1 Ol

Development of Novel Stereoselective Synthetic Pathways

The biological and chemical applications of pyrrolidine (B122466) derivatives are often highly dependent on their stereochemistry. researchgate.net Therefore, the development of novel stereoselective synthetic pathways to access enantiomerically pure 3-(3-Aminopyrrolidin-1-yl)propan-1-ol is a critical area of future research. Current synthetic strategies for chiral pyrrolidines often rely on starting materials from the chiral pool, such as proline and 4-hydroxyproline, or employ asymmetric catalysis. nih.gov

Future research should focus on developing more efficient and versatile stereoselective routes. This could involve the use of modern catalytic methods, including transition-metal-catalyzed asymmetric cycloadditions and organocatalyzed reactions. vapourtec.comnih.gov For instance, asymmetric [3+2] cycloaddition reactions of azomethine ylides with appropriate dipolarophiles could provide a direct route to the chiral pyrrolidine core. nih.gov Furthermore, the development of catalytic asymmetric hydrogenations of suitable prochiral precursors could offer an efficient method for establishing the desired stereocenters. cam.ac.uknih.gov The exploration of enzymatic resolutions and desymmetrization strategies could also provide highly selective and environmentally benign pathways to the desired enantiomers. A key goal will be to design synthetic routes that allow for the controlled installation of substituents on the pyrrolidine ring, thus enabling the synthesis of a diverse library of analogues for various applications.

Table 1: Potential Stereoselective Synthetic Strategies

Synthetic Approach Key Features Potential Advantages
Asymmetric [3+2] Cycloaddition Use of chiral catalysts (e.g., transition metal complexes or organocatalysts) to control stereochemistry during ring formation. High efficiency and atom economy in constructing the pyrrolidine ring.
Catalytic Asymmetric Hydrogenation Reduction of a prochiral precursor using a chiral catalyst to induce enantioselectivity. Well-established and reliable method for creating stereocenters.
Organocatalysis Employment of small chiral organic molecules to catalyze the stereoselective formation of the pyrrolidine ring or its precursors. Metal-free, often milder reaction conditions, and high enantioselectivities.

Exploration of Diverse Chemical Transformations and Derivatizations

The presence of multiple reactive sites—the primary amine, tertiary amine, and primary alcohol—in this compound makes it an ideal substrate for a wide range of chemical transformations and derivatizations. Future research should systematically explore the reactivity of these functional groups to synthesize a diverse array of new molecules with potentially valuable properties.

The primary amine can be readily acylated, alkylated, or converted into various nitrogen-containing functional groups such as amides, sulfonamides, and ureas. google.com The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified. nih.gov The tertiary amine of the pyrrolidine ring can be quaternized to form ammonium (B1175870) salts or oxidized to an N-oxide. Selective protection and deprotection strategies will be crucial for achieving regioselective modifications. For example, the primary amine could be selectively protected to allow for transformations at the alcohol or the tertiary amine.

These derivatization studies will not only expand the chemical space around this scaffold but also enable the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and basicity, which is essential for applications in medicinal chemistry and materials science.

Application in Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in hydrogen bonding through its amine and alcohol groups makes it a promising building block for supramolecular chemistry and self-assembly. chemistryworld.com The presence of both hydrogen bond donors (N-H and O-H) and acceptors (the nitrogen and oxygen atoms) allows for the formation of a variety of intermolecular interactions. chemistryworld.com

Future research in this area could explore how this molecule self-assembles in the solid state and in solution. X-ray crystallography studies of the parent molecule and its derivatives could reveal the preferred hydrogen bonding motifs and packing arrangements. In solution, techniques such as NMR spectroscopy and mass spectrometry could be used to study the formation of dimers, oligomers, or more complex self-assembled structures. The chiral nature of the molecule could also lead to the formation of chiral aggregates, which could have interesting properties and applications in areas such as asymmetric catalysis and chiral recognition. The design of derivatives with additional recognition motifs could lead to the construction of more complex and functional supramolecular architectures.

Design and Synthesis of New Catalytic Systems Incorporating the Amine-Alcohol Scaffold

The structural features of this compound make it an attractive scaffold for the design and synthesis of new catalysts. The chiral pyrrolidine moiety is a well-established privileged scaffold in organocatalysis. vapourtec.com The presence of both a secondary amine within the pyrrolidine ring (after appropriate derivatization) and a hydroxyl group allows for the creation of bifunctional catalysts that can activate substrates through both covalent (enamine/iminium) and non-covalent (hydrogen bonding) interactions.

Future research could focus on synthesizing derivatives of this compound to be used as organocatalysts in a variety of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. Furthermore, the amine and alcohol functionalities make this molecule an excellent candidate for use as a ligand in transition metal catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in catalytic transformations. Research in this direction would involve the synthesis of metal complexes of this ligand and the evaluation of their catalytic activity in reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Table 2: Potential Catalytic Applications

Catalyst Type Functional Groups Involved Potential Reactions
Organocatalyst Pyrrolidine nitrogen, alcohol Asymmetric aldol, Michael, and Mannich reactions.

Advanced Material Science Applications (e.g., in organic electronics or polymer design)

The unique chemical structure of this compound also suggests potential applications in materials science. The pyrrolidine ring is a component of many biologically active compounds and can be incorporated into polymers to impart specific properties. nih.gov The amine and alcohol groups provide reactive handles for polymerization or for grafting the molecule onto surfaces.

In the area of polymer design, this compound could be used as a monomer or a cross-linking agent to create new polymers with tailored properties. For example, its incorporation into polyesters or polyamides could introduce chirality and functionality into the polymer backbone. In organic electronics, pyrrolidine-containing materials have been explored for various applications. Future research could investigate the synthesis of derivatives of this compound with extended conjugation and evaluate their electronic properties for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of the amine groups to be protonated could also be exploited to create pH-responsive materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound and to develop more efficient and safer synthetic processes, the integration of flow chemistry and automated synthesis platforms is a promising future direction. Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for process automation and scale-up. africacommons.netmdpi.com

Future research could focus on developing continuous-flow methods for the synthesis of the target molecule and its derivatives. africacommons.net This would involve the design of flow reactors and the optimization of reaction conditions to achieve high yields and selectivities. Automated synthesis platforms, which can perform multiple reactions in parallel, could be used to rapidly generate libraries of derivatives for screening in various applications. researchgate.net The combination of flow chemistry and automation would not only increase the efficiency of research in this area but also facilitate the translation of promising findings into practical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-(3-Aminopyrrolidin-1-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of pyrrolidine derivatives or reductive amination. For example, Friedel-Crafts alkylation can introduce the propanol chain to the pyrrolidine core, while protecting groups may stabilize reactive amines during synthesis . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yield. Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while lower temperatures (0–5°C) minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its configuration?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon connectivity, with characteristic shifts for the amine (-NH2_2, δ ~1.5–2.5 ppm) and hydroxyl (-OH, δ ~3.5–4.5 ppm) groups .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL software ) resolves stereochemistry and hydrogen-bonding networks.
  • FT-IR : Confirms functional groups (N-H stretch: ~3300 cm1^{-1}; O-H stretch: ~3200–3600 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Ventilation : Ensure adequate airflow to avoid inhalation of aerosols or vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. What are the observed biological activities of this compound derivatives, and how do structural modifications impact their pharmacological profiles?

  • Methodological Answer : Derivatives exhibit varied bioactivities, including enzyme inhibition (e.g., kinases, proteases) and receptor modulation. For example:

  • Fluorine Substitution : Introducing fluorine at the pyrrolidine ring (as in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) enhances metabolic stability and binding affinity to target proteins .
  • Chlorophenyl Analogs : 3-(4-Chlorophenyl)propan-1-ol shows increased lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .
  • SAR Studies : Systematic substitution at the propanol chain (e.g., hydroxyl to ketone) alters solubility and toxicity profiles .

Q. How should researchers address contradictions in biological activity data reported for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Strategies include:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell line passage number, serum batch).
  • Analytical Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) before assays .
  • Meta-Analysis : Compare datasets across studies while controlling for variables like dosage and exposure time .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure KmK_m and VmaxV_{max} under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites.
  • Mutagenesis Studies : Introduce point mutations in target enzymes (e.g., PI3K) to identify critical binding residues .
  • Flow Cytometry : Assess apoptosis induction in cancer cells via Annexin V/PI staining .

Q. How can computational chemistry optimize the design of this compound-based probes for protein interaction studies?

  • Methodological Answer :

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to predict optimal substituents .
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability and conformational flexibility in aqueous environments.
  • Free Energy Calculations : Compute ΔG binding using MM-PBSA to rank derivatives by affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.